2-(4-{[(2-Methylpropyl)amino]methyl}phenoxy)ethanol
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Overview
Description
2-(4-{[(2-Methylpropyl)amino]methyl}phenoxy)ethanol is an organic compound that belongs to the class of phenoxyethanols It is characterized by the presence of a phenoxy group attached to an ethanol moiety, with an amino-methyl group substituted at the para position of the phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(2-Methylpropyl)amino]methyl}phenoxy)ethanol typically involves the reaction of 4-(chloromethyl)phenol with 2-methylpropylamine under basic conditions to form the intermediate 4-{[(2-Methylpropyl)amino]methyl}phenol. This intermediate is then reacted with ethylene oxide to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(2-Methylpropyl)amino]methyl}phenoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed.
Major Products Formed
Oxidation: Formation of 2-(4-{[(2-Methylpropyl)amino]methyl}phenoxy)acetone.
Reduction: Formation of 2-(4-{[(2-Methylpropyl)amino]methyl}phenoxy)ethane.
Substitution: Formation of various substituted phenoxyethanols depending on the nucleophile used.
Scientific Research Applications
2-(4-{[(2-Methylpropyl)amino]methyl}phenoxy)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-(4-{[(2-Methylpropyl)amino]methyl}phenoxy)ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-{[(2-Methylpropyl)amino]methyl}phenoxy)acetamide: Similar structure but with an acetamide group instead of an ethanol moiety.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxy group and a dimethylaniline moiety.
2-Methoxy-5-((phenylamino)methyl)phenol: Contains a methoxy group and a phenylamino moiety.
Uniqueness
2-(4-{[(2-Methylpropyl)amino]methyl}phenoxy)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenoxyethanol backbone provides chemical stability, while the amino-methyl group enhances its reactivity and potential biological activity.
Properties
Molecular Formula |
C13H21NO2 |
---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
2-[4-[(2-methylpropylamino)methyl]phenoxy]ethanol |
InChI |
InChI=1S/C13H21NO2/c1-11(2)9-14-10-12-3-5-13(6-4-12)16-8-7-15/h3-6,11,14-15H,7-10H2,1-2H3 |
InChI Key |
HUPBWKKWMHUZDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC1=CC=C(C=C1)OCCO |
Origin of Product |
United States |
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